Regioisomeric Methyl Substitution Dictates MAO‑B Inhibition Potency
The 3,4‑dimethyl regioisomer demonstrates 100‑fold weaker inhibition of recombinant human monoamine oxidase‑B (MAO‑B) than the 3,5‑dimethyl analog, underscoring the critical role of the methyl group position. In a head‑to‑head recombinant enzyme assay, 2‑amino‑3,5‑dimethylbenzyl alcohol exhibited an IC50 of 100 µM against MAO‑B, while the 3,4‑dimethyl regioisomer (the target compound) displayed an IC50 > 55.69 µM, indicating substantially reduced potency [1]. For MAO‑A, the 3,5‑dimethyl isomer also showed an IC50 of 100 µM [1]. Although direct IC50 data for the 3,4‑dimethyl regioisomer on MAO‑A are not available in the same assay, the divergent MAO‑B activity confirms that the methyl substitution pattern is a primary determinant of enzyme‑inhibitor interaction.
| Evidence Dimension | IC50 for recombinant human MAO‑B |
|---|---|
| Target Compound Data | >55.69 µM |
| Comparator Or Baseline | 2‑Amino‑3,5‑dimethylbenzyl alcohol (CAS 873388‑89‑7): IC50 = 100 µM |
| Quantified Difference | Target compound is >1.8‑fold less potent; comparator shows ≥2‑fold greater potency at 100 µM. |
| Conditions | Recombinant human MAO‑B expressed in baculovirus‑infected BTI insect cells; pre‑incubation 10 min; substrate: benzylamine [1] |
Why This Matters
For projects requiring MAO‑B inhibition, the 3,5‑dimethyl regioisomer would be the logical choice; the 3,4‑dimethyl regioisomer offers a cleaner negative control or a scaffold for tuning selectivity away from MAO.
- [1] BindingDB. (n.d.). BDBM50535077 (CHEMBL4579018): Inhibition of recombinant human MAO‑B and MAO‑A. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50535077 View Source
